molecular formula C12H6Br4O B15181610 2,2',3,3'-Tetrabromodiphenyl ether CAS No. 337513-77-6

2,2',3,3'-Tetrabromodiphenyl ether

Cat. No.: B15181610
CAS No.: 337513-77-6
M. Wt: 485.79 g/mol
InChI Key: SXSUUFZWSVMTRL-UHFFFAOYSA-N
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Description

2,2’,3,3’-Tetrabromodiphenyl ether: is a member of the polybrominated diphenyl ethers (PBDEs) family, which are a group of brominated flame retardants. These compounds are widely used in various industrial applications due to their ability to inhibit the ignition and spread of fire. The chemical structure of 2,2’,3,3’-Tetrabromodiphenyl ether consists of two phenyl rings connected by an oxygen atom, with four bromine atoms attached to the phenyl rings at the 2, 2’, 3, and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The process can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an organic solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.

Industrial Production Methods: Industrial production of 2,2’,3,3’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The brominated product is then purified through techniques such as recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’-Tetrabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,3,3’-Tetrabromodiphenyl ether has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’,3,3’-Tetrabromodiphenyl ether involves its interaction with biological molecules and pathways. The compound can bind to and disrupt the function of proteins and enzymes, leading to various toxic effects. For example, it can interfere with the thyroid hormone transport protein transthyretin, leading to altered thyroid hormone levels and disrupted endocrine function . Additionally, it can induce oxidative stress and inflammation by generating reactive oxygen species and modulating the expression of inflammatory cytokines .

Comparison with Similar Compounds

  • 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47)
  • 2,2’,4,4’,5-Pentabromodiphenyl ether (BDE-99)
  • 2,3’,4,4’-Tetrabromodiphenyl ether

Comparison: 2,2’,3,3’-Tetrabromodiphenyl ether is unique due to its specific bromination pattern, which influences its chemical properties and biological activity. Compared to 2,2’,4,4’-Tetrabromodiphenyl ether (BDE-47), it has different environmental persistence and toxicity profiles. BDE-47 is more commonly detected in the environment and has been extensively studied for its toxic effects . On the other hand, 2,2’,3,3’-Tetrabromodiphenyl ether is less studied but still poses significant environmental and health risks due to its potential for bioaccumulation and persistence .

Properties

CAS No.

337513-77-6

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

IUPAC Name

1,2-dibromo-3-(2,3-dibromophenoxy)benzene

InChI

InChI=1S/C12H6Br4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H

InChI Key

SXSUUFZWSVMTRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC=C2)Br)Br

Origin of Product

United States

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